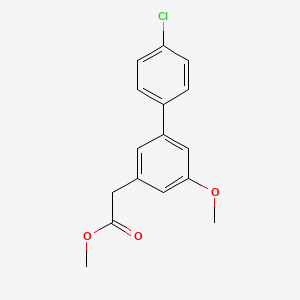
3-Biphenylacetic acid, 4'-chloro-5-methoxy-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Biphenylacetic acid, 4’-chloro-5-methoxy-, methyl ester is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core, which is a structure consisting of two benzene rings connected by a single bond The compound also features a chloro group at the 4’ position, a methoxy group at the 5 position, and a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Biphenylacetic acid, 4’-chloro-5-methoxy-, methyl ester typically involves several steps. One common method is the esterification of 3-Biphenylacetic acid, 4’-chloro-5-methoxy- with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another synthetic route involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of biphenyl is coupled with a halogenated aromatic compound in the presence of a palladium catalyst and a base
Industrial Production Methods
Industrial production of 3-Biphenylacetic acid, 4’-chloro-5-methoxy-, methyl ester may involve large-scale esterification processes using continuous flow reactors. These reactors provide better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and by-products.
化学反応の分析
Types of Reactions
3-Biphenylacetic acid, 4’-chloro-5-methoxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a biphenyl derivative without the chloro substituent.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4’-chloro-5-methoxybenzaldehyde, while reduction of the chloro group can produce 3-Biphenylacetic acid, 5-methoxy-, methyl ester.
科学的研究の応用
3-Biphenylacetic acid, 4’-chloro-5-methoxy-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 3-Biphenylacetic acid, 4’-chloro-5-methoxy-, methyl ester involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
類似化合物との比較
Similar Compounds
Biphenylacetic acid, 4’-chloro-, methyl ester: Lacks the methoxy group, which may result in different chemical and biological properties.
Biphenylacetic acid, 5-methoxy-, methyl ester:
Biphenylacetic acid, 4’-chloro-5-methoxy-: The free acid form of the compound, which may have different solubility and reactivity compared to the ester form.
Uniqueness
The presence of both chloro and methoxy groups in 3-Biphenylacetic acid, 4’-chloro-5-methoxy-, methyl ester makes it unique compared to its analogs. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and potential applications. The combination of these functional groups allows for a broader range of chemical modifications and interactions with biological targets, enhancing its versatility in research and industrial applications.
特性
CAS番号 |
53183-84-9 |
|---|---|
分子式 |
C16H15ClO3 |
分子量 |
290.74 g/mol |
IUPAC名 |
methyl 2-[3-(4-chlorophenyl)-5-methoxyphenyl]acetate |
InChI |
InChI=1S/C16H15ClO3/c1-19-15-8-11(9-16(18)20-2)7-13(10-15)12-3-5-14(17)6-4-12/h3-8,10H,9H2,1-2H3 |
InChIキー |
QKYQLJGXPIDZKX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



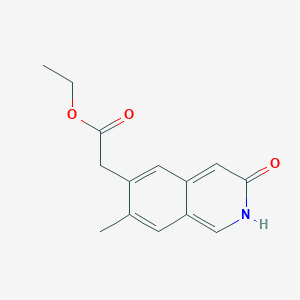
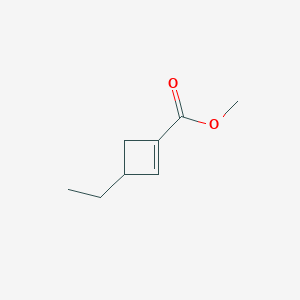


![methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13932372.png)
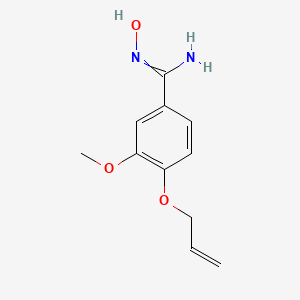

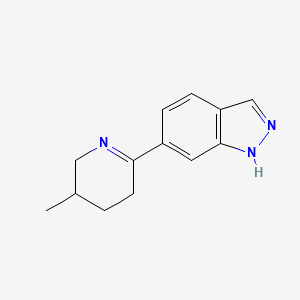


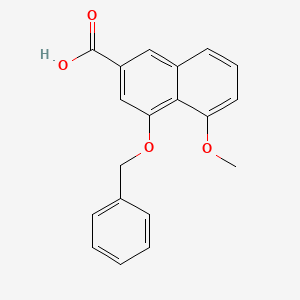
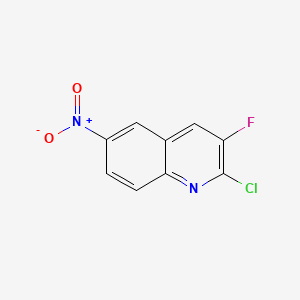
![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13932432.png)
